N,3-Dimethyl-3-azetidinamine
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Overview
Description
N,3-Dimethyl-3-azetidinamine is a heterocyclic compound with the molecular formula C5H12N2. It features a four-membered azetidine ring with two methyl groups attached to the nitrogen and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-3-azetidinamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethyl-3-azetidinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The azetidine ring allows for substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted azetidine compounds .
Scientific Research Applications
N,3-Dimethyl-3-azetidinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,3-Dimethyl-3-azetidinamine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological molecules. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Azetidine: A four-membered ring compound with a single nitrogen atom.
N-Methylazetidine: Similar to N,3-Dimethyl-3-azetidinamine but with only one methyl group attached to the nitrogen atom.
3-Methylazetidine: Features a methyl group attached to the carbon atom in the azetidine ring
Properties
IUPAC Name |
N,3-dimethylazetidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-5(6-2)3-7-4-5/h6-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHEZZKEKREJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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